N-(2-methylbut-3-yn-2-yl)pentan-1-amine
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Overview
Description
N-(2-methylbut-3-yn-2-yl)pentan-1-amine is an organic compound with the molecular formula C10H19N and a molecular weight of 153.26 g/mol . This compound is characterized by the presence of an amine group attached to a pentane chain, with a 2-methylbut-3-yn-2-yl substituent. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbut-3-yn-2-yl)pentan-1-amine typically involves the reaction of 2-methylbut-3-yn-2-ol with pentan-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbut-3-yn-2-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the triple bond in the 2-methylbut-3-yn-2-yl group to a double or single bond.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated amines.
Scientific Research Applications
N-(2-methylbut-3-yn-2-yl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylbut-3-yn-2-yl)pentan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-butyn-2-amine: A structurally similar compound with a different substituent on the amine group.
N-Methyl-3-butyn-1-amine: Another related compound with a methyl group attached to the nitrogen atom.
Uniqueness
N-(2-methylbut-3-yn-2-yl)pentan-1-amine is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N-(2-methylbut-3-yn-2-yl)pentan-1-amine |
InChI |
InChI=1S/C10H19N/c1-5-7-8-9-11-10(3,4)6-2/h2,11H,5,7-9H2,1,3-4H3 |
InChI Key |
SRIXMMPJUNSUIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(C)(C)C#C |
Origin of Product |
United States |
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